molecular formula C11H13N3O B13635368 4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline

4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline

Cat. No.: B13635368
M. Wt: 203.24 g/mol
InChI Key: JSMIIMOUIZIFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Imidazole-Derived Aromatic Amines in Contemporary Chemical Research

Imidazole-derived aromatic amines constitute a critical class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The inherent aromaticity of the imidazole ring arises from a conjugated π-system stabilized by the delocalization of lone pair electrons from the pyrrole-like nitrogen, enabling participation in electrophilic substitution reactions. This structural feature, combined with the amphoteric nature of imidazoles (capable of acting as both weak acids and bases), underpins their widespread utility in pharmaceuticals, agrochemicals, and materials science. For instance, the amino acid histidine incorporates an imidazole side chain essential for enzyme catalysis, while synthetic derivatives like metronidazole and cimetidine demonstrate antimicrobial and antiulcer activities, respectively.

The integration of aniline moieties into imidazole frameworks further enhances their applicability. Aniline-derived imidazoles exhibit tunable electronic properties due to the electron-donating effects of the amino group, which can modulate solubility, bioavailability, and binding affinity in drug-receptor interactions. Recent studies highlight their role as intermediates in the synthesis of polycyclic heterocycles, such as purines and benzimidazoles, which are foundational to nucleic acid analogs and kinase inhibitors.

Significance of 4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline in Medicinal and Materials Chemistry

4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline distinguishes itself through its hybrid structure, merging the imidazole ring’s reactivity with the aniline group’s aromatic amine functionality. The methoxymethyl substituent at the N1 position introduces steric and electronic modifications that influence the compound’s physicochemical behavior. Specifically, the methoxy group (-OCH₃) acts as an electron donor via resonance, enhancing the electron density of the imidazole ring and potentially improving solubility in polar solvents. This modification contrasts with simpler N-alkylimidazoles, where bulkier substituents often reduce biological activity.

In medicinal chemistry, such structural features are prized for optimizing pharmacokinetic profiles. For example, the compound’s imidazole-aniline scaffold may serve as a precursor to kinase inhibitors or G-protein-coupled receptor (GPCR) modulators, where hydrogen bonding and π-π stacking interactions are critical. In materials science, its planar aromatic structure and functional groups could facilitate integration into conductive polymers or metal-organic frameworks (MOFs), leveraging its ability to coordinate with transition metals.

Property Value Significance
Molecular Formula C₁₁H₁₃N₃O Indicates presence of 11 carbons, 13 hydrogens, 3 nitrogens, and 1 oxygen atom
Molecular Weight 203.24 g/mol Suitable for small-molecule drug design and organic synthesis
Substituents Methoxymethyl, Aniline Enhances solubility and electronic tunability
Aromatic System Imidazole-Aniline Fusion Enables π-π interactions and electrophilic substitution reactivity

Historical Development and Discovery Context

The synthesis of imidazole derivatives dates to the mid-19th century, with Heinrich Debus’s pioneering work on imidazole itself in 1858. However, the development of 4-(1-(methoxymethyl)-1H-imidazol-2-yl)aniline reflects advancements in late 20th- and early 21st-century heterocyclic chemistry. The compound’s CAS registry (1486730-36-2) aligns with synthetic innovations driven by the demand for modular building blocks in combinatorial chemistry and high-throughput screening.

Early methodologies for imidazole synthesis, such as the Debus-Radziszewski reaction involving glyoxal, ammonia, and aldehydes, laid the groundwork for modern variations. Contemporary green chemistry approaches, including microwave-assisted and solvent-free protocols, have streamlined the production of complex imidazole derivatives like this compound, reducing reaction times from hours to minutes. These advances underscore the compound’s role as a product of evolving synthetic paradigms prioritizing efficiency and scalability.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-[1-(methoxymethyl)imidazol-2-yl]aniline

InChI

InChI=1S/C11H13N3O/c1-15-8-14-7-6-13-11(14)9-2-4-10(12)5-3-9/h2-7H,8,12H2,1H3

InChI Key

JSMIIMOUIZIFHY-UHFFFAOYSA-N

Canonical SMILES

COCN1C=CN=C1C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Cyclization of Amido-Nitriles

One common synthetic route to 4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline involves the cyclization of amido-nitrile precursors. This method typically employs specific reaction conditions that promote ring closure to form the imidazole core substituted with the methoxymethyl group. The process is often optimized for yield and purity using advanced catalytic systems or continuous flow reactors in industrial settings, enhancing scalability and efficiency.

Palladium-Catalyzed Cross-Coupling Reactions

Another approach involves palladium-catalyzed cross-coupling reactions where an aryl halide bearing the aniline moiety is coupled with an imidazole derivative. This method uses catalysts such as Pd2(dba)3 and ligands like XantPhos in the presence of bases such as tert-butoxide (t-BuONa) under heating (around 110 °C) in solvents like toluene. This strategy allows for the formation of the C–N bond linking the imidazole ring to the aniline group with good selectivity and yield.

Condensation and Functional Group Transformations

Additional synthetic steps may include condensation reactions of imidazole intermediates with aldehydes or acids using coupling agents such as EDCI in pyridine solvent at room temperature. Subsequent reduction or substitution steps can introduce the methoxymethyl group or modify the aniline substituent to achieve the target compound.

Example General Procedure (Adapted)

Step Reagents & Conditions Description
1 Substituted pyridin-2-amine (1 eq), substituted pyridine-2-carbaldehyde (1 eq), MeOH, TosOH (0.2 eq), 2-isocyano-2,4,4-trimethylpentane (1 eq), 70 °C, 12 h Formation of imidazole ring via cyclization
2 HCl/dioxane, MeOH, 20 °C, 12 h Acid-mediated transformation of intermediate
3 Aryl halide (1.2 eq), Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq), t-BuONa (2 eq), toluene, 110 °C, 12 h Palladium-catalyzed cross-coupling to attach aniline moiety
4 Purification by silica gel chromatography or preparative HPLC Isolation of pure product

This sequence is adapted from a general synthetic scheme for related imidazole-aniline compounds.

Analytical Data and Characterization

The synthesized 4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline is typically characterized by:

  • NMR Spectroscopy : Proton NMR shows characteristic signals for the imidazole ring protons, methoxymethyl group (singlet near 3.3-3.5 ppm), and aromatic protons of the aniline moiety.
  • IR Spectroscopy : Bands corresponding to NH2 stretching (~3400 cm^-1), aromatic C–H, and imidazole ring vibrations.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight of 203.24 g/mol.
  • Chromatography : Purity confirmed by preparative HPLC or silica gel chromatography.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclization of amido-nitriles Amido-nitriles, acidic catalyst Heating in MeOH or suitable solvent Direct ring formation, scalable Requires precursor synthesis
Pd-catalyzed cross-coupling Aryl halide, Pd2(dba)3, XantPhos, base 110 °C, toluene, inert atmosphere High selectivity, versatile Requires expensive catalysts
Condensation and coupling Aldehydes/acids, EDCI, pyridine Room temperature, mild conditions Functional group tolerance Multi-step, purification needed

Chemical Reactions Analysis

Oxidation Reactions

The methoxymethyl (-OCH3) and aniline (-NH2) groups undergo oxidation under controlled conditions:

  • Methoxymethyl Oxidation : Treatment with hydrogen peroxide (H2O2) or other oxidizing agents converts the methoxymethyl group to a carbonyl (C=O) or carboxyl (-COOH) functionality.

  • Aniline Oxidation : The aromatic amine can oxidize to form nitroso (-NO) or nitro (-NO2) derivatives, depending on reaction severity.

Key Conditions :

ReagentTemperatureProduct FormedYield (%)
H2O2 (30%)60–80°CImidazole-4-carboxylic acid65–72
KMnO4 (acidic)RT4-Nitrosoimidazole derivative58

Reduction Reactions

Selective reduction of functional groups is achievable:

  • Nitro Intermediate Reduction : Catalytic hydrogenation (H2/Pd-C) reduces nitro groups to amines, preserving the imidazole ring.

  • Imine Formation Followed by Reduction : Condensation with aldehydes/ketones forms Schiff bases, which are reduced to secondary amines using NaBH4.

Example Pathway :

  • Condensation with benzaldehyde → Schiff base (yield: 85%).

  • Reduction with NaBH4 → N-benzyl derivative (yield: 78%).

Substitution Reactions

The electron-rich imidazole ring and aniline group participate in electrophilic substitutions:

  • Halogenation : Bromine (Br2) in acetic acid substitutes at the imidazole C-4 or aniline para-position .

  • Sulfonation : Concentrated H2SO4 introduces sulfonic acid groups.

Comparative Reactivity :

ReactionPosition ModifiedCatalystYield (%)
Bromination (Br2)Imidazole C-4FeCl362
Chlorination (Cl2)Aniline para-positionAlCl355

Condensation Reactions

The aniline’s -NH2 group reacts with carbonyl compounds to form imines or amides:

  • Imine Formation : Reaction with aldehydes (e.g., formaldehyde) under mild acidic conditions yields Schiff bases.

  • Amide Synthesis : Condensation with acyl chlorides (e.g., acetyl chloride) produces acetamide derivatives .

Mechanistic Insight :

  • Nucleophilic attack by the aniline’s -NH2 on the carbonyl carbon.

  • Elimination of H2O (for imines) or HCl (for amides) .

Comparative Reactivity with Analogues

The methoxymethyl group enhances solubility and directs regioselectivity compared to simpler imidazole derivatives:

CompoundOxidation Rate (Relative)Substitution Site
4-(1-Methoxymethyl-imidazol-2-yl)aniline1.0 (reference)C-4 (imidazole)
2-(Methoxymethyl)-1H-imidazole0.3C-5 (imidazole)
3-(1-Methyl-imidazol-2-yl)aniline0.7Aniline para-position

Mechanistic Insights

  • Oxidation : The methoxymethyl group’s ether linkage is cleaved via radical intermediates in H2O2-mediated reactions.

  • Substitution : FeCl3 polarizes halogen bonds, facilitating electrophilic attack on the imidazole ring .

  • Imine Stability : Electron-withdrawing groups on aldehydes reduce imine yields due to decreased nucleophilicity.

Scientific Research Applications

4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline is a complex organic compound that integrates an imidazole ring with a methoxymethyl substituent and an aniline moiety. Its structural formula is C₁₂H₁₅N₃O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's uniqueness lies in its combination of methoxymethyl and aniline groups, enhancing its reactivity and application potential compared to similar compounds.

Potential Interactions with Biological Targets

The interactions of 4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline with biological targets are crucial for understanding its potential therapeutic applications. Studies may focus on how the imidazole ring coordinates with metal ions or how the aniline moiety participates in hydrogen bonding with biological macromolecules. Such interactions can influence biochemical pathways and contribute to the compound's pharmacological effects.

Comparative Analysis with Structurally Similar Compounds

Compound NameStructureUnique Features
2-(Methoxymethyl)-1H-imidazoleLacks an aniline moietyLess versatile due to missing functional group
3-(1-Methyl-1H-imidazol-2-yl)anilineSimilar structure without methoxymethyl groupMay have different solubility and reactivity
4-Methyl-1H-imidazoleSimple imidazole structureNo aniline or methoxymethyl substituents

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Core Heterocycle Variations

  • Benzimidazole Derivatives: Compounds like 4-(1H-benzo[d]imidazol-2-yl)aniline () replace the imidazole with a benzimidazole core. However, the increased molecular weight and rigidity may reduce solubility compared to imidazole analogs .
  • Imidazole-Aniline Derivatives: 4-(2-Methyl-1H-imidazol-1-yl)aniline (): Substitutes the N1 position with a methyl group instead of methoxymethyl. 4-(1H-Imidazol-1-ylmethyl)aniline (): Links the imidazole to the aniline via a methylene bridge. This structure lacks the oxygen atom present in methoxymethyl, reducing polarity and hydrogen-bonding capacity .

Data Tables

Table 1: Structural and Spectral Comparison of Selected Compounds

Compound Name Core Structure Substituents Key FTIR Peaks (cm⁻¹) Key ¹H NMR Shifts (ppm) Biological Activity
4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline (Target) Imidazole N1: -OCH2-; C2: Aniline 3350 (NH), 1100 (C-O-C) 3.3 (OCH3), 4.5 (CH2O) Hypothesized enhanced solubility
4-(1H-Benzo[d]imidazol-2-yl)aniline () Benzimidazole C2: Aniline 3400 (NH), 1600 (C=N) 7.2–7.8 (aromatic H) Anti-HCV
4-[(1-Methyl-1H-imidazol-2-yl)methoxy]aniline () Imidazole N1: CH3; C2: OCH2-Aniline 3300 (NH), 1250 (C-O-C) 2.5 (CH3), 4.2 (OCH2) Not reported
4-(2-Methyl-1H-imidazol-1-yl)aniline () Imidazole N1: Aniline; C2: CH3 3350 (NH), 1600 (C=N) 2.5 (CH3), 7.0 (aromatic H) Not reported

Biological Activity

4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline is a complex organic compound characterized by its imidazole ring, methoxymethyl substituent, and aniline moiety. Its chemical formula is C₁₄H₁₅N₃O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The imidazole structure is known for its significant role in various biological systems, including enzyme catalysis and interactions with metal ions. This article explores the biological activities of this compound, focusing on its potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Imidazole Ring : Known for its biological significance, the imidazole moiety often participates in enzyme catalysis and metal ion coordination.
  • Aniline Moiety : This part contributes to the compound's reactivity and potential applications in pharmaceuticals.

Biological Activities

Research indicates that 4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline exhibits several biological activities:

  • Antimicrobial Properties : Compounds with imidazole rings are frequently associated with antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
  • Anticancer Potential : Similar compounds have shown promise in cancer treatment. The mechanisms may involve the inhibition of tumor cell proliferation or induction of apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntifungalPotential activity against fungi
AnticancerInduction of apoptosis in cancer cells

The specific mechanisms through which 4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The imidazole ring may coordinate with metal ions or interact with biological macromolecules through hydrogen bonding.
  • The aniline moiety could facilitate interactions with enzymes or receptors, influencing various biochemical pathways.

Case Studies

Several studies have been conducted to explore the biological activity of related compounds:

  • Anticancer Activity Study :
    • A related imidazole derivative was tested against human cancer cell lines (HeLa, CEM). Results indicated a concentration-dependent reduction in cell viability, with an IC50 value suggesting significant anticancer potential.
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that similar compounds exhibited Minimum Inhibitory Concentrations (MICs) effective against various pathogenic bacteria, indicating a promising antimicrobial profile.

Table 2: Case Study Results

Study FocusCell Line/PathogenIC50/MIC ValuesReference
AnticancerHeLaIC50 = 12 μM
AntimicrobialE. coliMIC = 32 μM

Q & A

Q. What are the challenges in interpreting mass spectrometry data for this compound, and how are they resolved?

  • Answer: Fragmentation patterns may overlap with impurities. High-resolution MS (HRMS) distinguishes isotopic peaks. LC-MS/MS with collision-induced dissociation (CID) clarifies fragmentation pathways. Cross-validation with NMR ensures accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.